

Application Note: Catalytic Synthesis of trans-2-Bromo-1-indanol

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Compound of Interest

Compound Name: *trans-2-Bromo-1-indanol*

CAS No.: 78684-69-2

Cat. No.: B12117802

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Introduction & Significance

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is the requisite precursor for the synthesis of cis-1-amino-2-indanol, the chiral scaffold of Indinavir. The industrial preparation traditionally relies on the addition of hypobromous acid (HOBr) generated in situ.^[1] However, standard stoichiometric methods often suffer from poor atom economy and handling of hazardous molecular bromine.^[1]

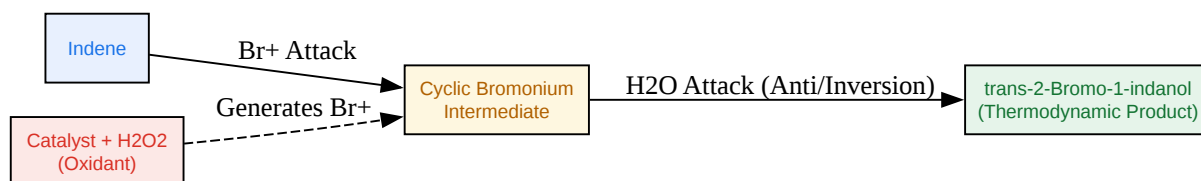
This guide focuses on catalytic oxidative methods that utilize safe bromide salts (NaBr) or HBr combined with hydrogen peroxide (

) and a metal catalyst (Molybdate/Tungstate/Vanadate).^[1] This "biomimetic" approach—mirroring the action of haloperoxidase enzymes—offers a greener, more scalable route.^[1] We also detail an advanced organocatalytic protocol for enantioselective synthesis.

Reaction Mechanism & Stereochemistry

The formation of trans-2-bromo-1-indanol follows a classic electrophilic addition mechanism but is governed by the kinetics of the bromonium ion intermediate.

- Activation: The catalyst (e.g., Molybdate) activates to oxidize Bromide () to an electrophilic bromine species (equivalent).[1]
- Bromonium Formation: The electrophilic bromine attacks the double bond of indene from the less hindered face, forming a cyclic bromonium ion.[1]
- Nucleophilic Attack: Water (solvent) attacks the bromonium ion.[1] Due to the ring strain and steric blocking by the bromine atom, water attacks from the backside (anti-addition) at the benzylic position (C1), which is electronically favored (more cationic character).[1]
- Result: The product is exclusively the trans-isomer.



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Caption: Mechanistic pathway for the diastereoselective formation of trans-2-bromo-1-indanol via bromonium ion opening.

Protocol A: Molybdate-Catalyzed Oxidative Bromohydrination

Objective: High-yield preparation of racemic trans-2-bromo-1-indanol using Green Chemistry principles (aqueous media, halide salt).

Reagents:

- Substrate: Indene (Technical grade, 90%+)[1]

- Bromine Source: Sodium Bromide (NaBr) or Hydrobromic Acid (48% aq.)^[1]
- Oxidant: Hydrogen Peroxide (30% w/w aq.)^{[1][2]}
- Catalyst: Ammonium Molybdate tetrahydrate
or Sodium Tungstate.^[1]
- Solvent: Water/Acetonitrile or Water/Ethyl Acetate biphasic system.^[1]

Step-by-Step Methodology:

- Catalyst Preparation:
 - In a 500 mL round-bottom flask, dissolve Ammonium Molybdate (1.2 g, 1.0 mmol, ~2 mol% relative to indene) in 50 mL of deionized water.
 - Add Sodium Bromide (NaBr, 11.3 g, 110 mmol, 1.1 equiv) to the catalyst solution.^[1] Stir until fully dissolved.
- Substrate Addition:
 - Add Indene (11.6 g, 100 mmol) to the aqueous phase.^[1]
 - Add 50 mL of Ethyl Acetate (or Acetonitrile) to create a biphasic system.^[1] Note: The organic solvent solubilizes the indene, while the catalyst remains in the aqueous phase.^[1]
- Controlled Oxidation (The Critical Step):
 - Cool the reaction mixture to 0–5 °C using an ice bath. Temperature control is vital to prevent over-oxidation to the epoxide or dibromide.
 - Add Hydrogen Peroxide (30%, 11.3 mL, 110 mmol) dropwise via an addition funnel over 45 minutes.
 - Observation: The aqueous phase will transiently turn yellow/orange (active peroxo-molybdate-bromide species) before fading as the bromine is consumed by the indene.^[1]
- Reaction Monitoring:

- Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
- QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Indene () should disappear; Product () will appear.[1]
- Work-up & Purification:
 - Separate the phases. Extract the aqueous layer with Ethyl Acetate (mL).[1]
 - Wash combined organics with saturated (to quench residual peroxides/bromine) and then Brine.[1]
 - Dry over and concentrate under reduced pressure.
 - Crystallization: The crude solid is often recrystallized from Hexane/Toluene to yield pure white needles.[1]

Expected Yield: 85–92% Selectivity: >98% trans-diastereomer.

Protocol B: Organocatalytic Enantioselective Bromohydrination

Objective: Preparation of enantioenriched trans-2-bromo-1-indanol. While the industrial route relies on resolution of the racemate, this protocol utilizes a chiral thiourea catalyst to induce asymmetry during the bromonium formation.[1]

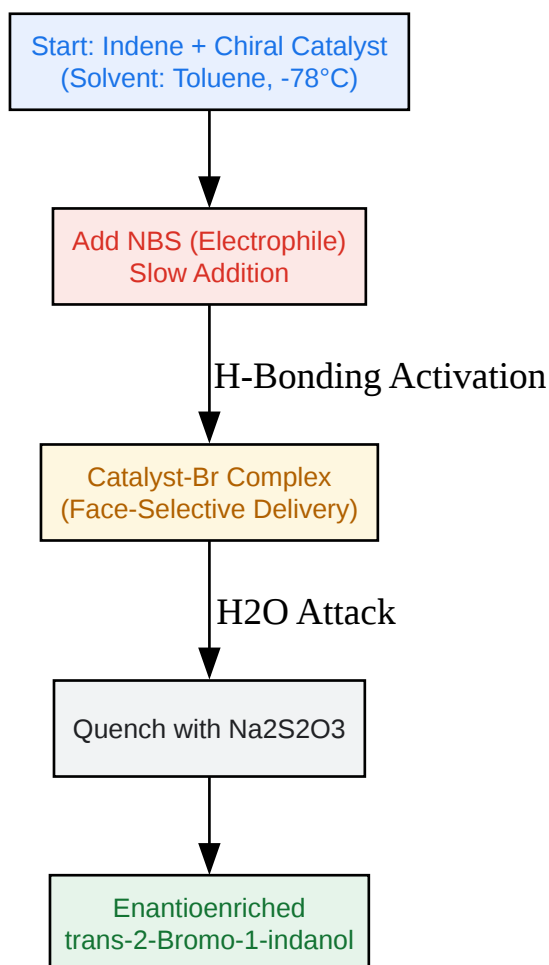
Reagents:

- Substrate: Indene.
- Bromine Source: N-Bromosuccinimide (NBS).[1][3][4][5][6]

- Catalyst: Chiral Thiourea (e.g., Jacobsen's Thiourea or similar bifunctional organocatalyst).
[1]
- Solvent: Toluene or

at low temperature.[1]

Workflow Diagram:



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Caption: Workflow for the organocatalytic asymmetric synthesis.

Key Procedural Nuance: The chiral catalyst hydrogen-bonds with NBS, creating a chiral pocket.
[1] When the bromine is transferred to indene, it prefers one face, establishing the absolute

stereochemistry of the C2-Br bond.[1] The subsequent water attack is stereospecific (inversion), fixing the C1-OH center.[1]

Comparative Data Analysis

Feature	Protocol A: Molybdate/H2O2	Protocol B: Organocatalytic	Traditional (NBS/H2O)
Catalyst Type	Metal Salt (Inorganic)	Chiral Organic Molecule	None (Stoichiometric)
Bromine Source	NaBr or HBr (Salt)	NBS (Reagent)	NBS or
Atom Economy	High (Uses)	Moderate (Succinimide waste)	Low
Yield	85-92%	60-75%	50-60%
Stereocontrol	trans (Racemic)	trans (Enantioenriched, ~80-90% ee)	trans (Racemic)
Scalability	High (Kg to Ton)	Low (mg to g)	Moderate

Troubleshooting & Quality Control

- Issue: Formation of Dibromide byproduct.
 - Cause: Low water concentration or insufficient mixing.[1]
 - Fix: Increase stirring speed (1000 rpm) to ensure the bromonium ion is intercepted by water, not bromide ions. Use a surfactant (e.g., Triton X-100) if using the aqueous HBr method.[1]
 - Issue: Low Conversion.
 - Cause: Deactivation of catalyst or decomposition of
- [1]

- Fix: Ensure pH is maintained slightly acidic (pH 4-5).[1] Add slowly to avoid thermal decomposition.[1]

Analytical Parameters (HPLC):

- Column: Chiralcel OD-H or AD-H (for enantiomer separation).
- Mobile Phase: Hexane/Isopropanol (90:10).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm.[1]
- Retention Times:trans-isomers elute distinctly from cis-impurities (if any).

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